molecular formula C14H20N6O3 B10961653 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10961653
M. Wt: 320.35 g/mol
InChI Key: DNCGUCRWHSGHBD-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be done using alkyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the nitro-substituted pyrazole with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced but typically include alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These derivatives can be used as lead compounds in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives can be explored for their potential therapeutic effects. Their ability to interact with biological targets makes them candidates for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines, offering opportunities for innovation and discovery.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H20N6O3/c1-6-19-9(2)11(7-15-19)8-17(4)14(21)12-13(20(22)23)10(3)18(5)16-12/h7H,6,8H2,1-5H3

InChI Key

DNCGUCRWHSGHBD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C2=NN(C(=C2[N+](=O)[O-])C)C)C

Origin of Product

United States

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